![molecular formula C8H5ClN2S B3276139 2-Chloro-4-(thiophen-3-yl)pyrimidine CAS No. 63558-68-9](/img/structure/B3276139.png)
2-Chloro-4-(thiophen-3-yl)pyrimidine
Overview
Description
“2-Chloro-4-(thiophen-3-yl)pyrimidine” is a chemical compound with the CAS Number: 63558-68-9 . It has a molecular weight of 196.66 and is a powder at room temperature .
Synthesis Analysis
Thiophene derivatives, such as “2-Chloro-4-(thiophen-3-yl)pyrimidine”, can be synthesized by heterocyclization of various substrates . For example, thiophene-substituted chalcones can be cyclised with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(thiophen-3-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
“2-Chloro-4-(thiophen-3-yl)pyrimidine” can undergo various chemical reactions. For instance, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis
“2-Chloro-4-(thiophen-3-yl)pyrimidine” is a powder at room temperature . It has a melting point of 91-93 degrees Celsius .Scientific Research Applications
- Anticancer Agents : Researchers have explored derivatives of 2-Chloro-4-(thiophen-3-yl)pyrimidine as potential anticancer drugs . These compounds may inhibit cancer cell growth and proliferation.
- Antibacterial Properties : Compound 12, a derivative of this pyrimidine, demonstrated significant inhibitory effects against bacteria such as B. subtilis, E. coli, P. vulgaris, and S. aureus . This suggests its potential as an antibacterial agent.
- Intermediate for Pyrimidine Derivatives : 2-Chloro-4-(thiophen-3-yl)pyrimidine serves as a versatile intermediate in the synthesis of other pyrimidine-based compounds . Researchers use it to create novel molecules with diverse properties.
- Fluorescent Dyes and Biosensors : The compound has been employed in the synthesis of fluorescent dyes and biosensors . These applications are crucial in biological and analytical research.
- Quality Control : 2-Chloro-4-(thiophen-3-yl)pyrimidine serves as a reference standard for pharmaceutical testing . Its purity and quality are critical for accurate results in drug development.
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Pharmaceutical Testing and Reference Standards
Safety and Hazards
Future Directions
Thiophene-based analogs, like “2-Chloro-4-(thiophen-3-yl)pyrimidine”, have been gaining interest as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .
Mechanism of Action
Target of Action
It is known that many small molecule anticancer drugs contain the 2-chloro-4-(thiophen-3-yl)pyrimidine structure . These drugs often target key proteins in signaling pathways related to cancer, such as EGFR and PI3K .
Mode of Action
Based on its structural similarity to other anticancer drugs, it is likely that it interacts with its targets by forming hydrogen bonds or other types of non-covalent interactions . This interaction could lead to changes in the conformation or activity of the target proteins, thereby affecting the progression of cancer .
Biochemical Pathways
Given its use as an intermediate in the synthesis of anticancer drugs , it may influence pathways related to cell proliferation, apoptosis, and signal transduction .
Result of Action
As an intermediate in the synthesis of anticancer drugs , it is likely to contribute to the overall therapeutic effects of these drugs, which may include inhibition of cell proliferation and induction of apoptosis .
properties
IUPAC Name |
2-chloro-4-thiophen-3-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMIEOYPIKYMEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CSC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63558-68-9 | |
Record name | 2-chloro-4-(thiophen-3-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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